molecular formula C25H23FN2O2S B15097568 4-ethoxy-N-[(2Z)-3-(4-ethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline

4-ethoxy-N-[(2Z)-3-(4-ethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B15097568
M. Wt: 434.5 g/mol
InChI Key: CKCYSEJAQHXPFF-UHFFFAOYSA-N
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Description

This compound is a thiazole-derived Schiff base featuring a Z-configuration imine bond. Its structure includes a 1,3-thiazol-2(3H)-ylidene core substituted with 4-ethoxyphenyl and 4-fluorophenyl groups at positions 3 and 4, respectively. The aniline moiety is para-substituted with an ethoxy group, enhancing electron-donating properties.

Properties

Molecular Formula

C25H23FN2O2S

Molecular Weight

434.5 g/mol

IUPAC Name

N,3-bis(4-ethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C25H23FN2O2S/c1-3-29-22-13-9-20(10-14-22)27-25-28(21-11-15-23(16-12-21)30-4-2)24(17-31-25)18-5-7-19(26)8-6-18/h5-17H,3-4H2,1-2H3

InChI Key

CKCYSEJAQHXPFF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[(2Z)-3-(4-ethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the Thiazole Ring: This step involves the reaction of a suitable thioamide with a halogenated ketone to form the thiazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Ylidene Group: This involves the reaction of the thiazole derivative with an appropriate aldehyde or ketone to form the ylidene group.

    Ethoxylation: The ethoxy groups are introduced through an etherification reaction, typically using ethyl iodide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[(2Z)-3-(4-ethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases for nucleophilic substitution; acids or Lewis acids for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

4-ethoxy-N-[(2Z)-3-(4-ethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[(2Z)-3-(4-ethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs differ in substituents on the thiazole ring and the aniline moiety, influencing electronic, steric, and pharmacokinetic properties. Key comparisons include:

Compound Name Substituents (Thiazole/Aniline) Molecular Weight Key Features Reference
4-ethoxy-N-[(2Z)-3-(4-ethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline 4-Fluorophenyl, 4-ethoxyphenyl, ethoxy 548.72 (calc.) High polarity due to ethoxy and fluorine; Z-configuration stabilizes conjugation.
N-(3-benzyl-5-(4-fluorophenyl)thiazol-2(3H)-ylidene)aniline (33) 4-Fluorophenyl, benzyl ~315 (calc.) Benzyl group increases lipophilicity; reduced hydrogen-bonding capacity vs. ethoxy.
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine 4-Chlorophenyl, dimethylaminobenzylidene 315.82 Chlorine (electron-withdrawing) vs. fluorine; dimethylamino enhances electron donation.
4-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (7f) Isoxazole, pyridinylmethyl ~349 (calc.) Isoxazole ring alters π-conjugation; pyridine introduces basicity.
N-[(2Z)-4-(4-Chlorophenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline Tetrahydrofuran-2-ylmethyl, 4-chlorophenyl 374.89 Tetrahydrofuran enhances solubility; chlorine increases steric bulk vs. fluorine.

Key Differentiators

  • Z-Configuration : The Z-imine in the target compound may confer rigidity and distinct binding modes compared to E-configuration analogs (e.g., ) .
  • Dual Ethoxy Groups : Unique among analogs, these groups enhance solubility and electronic modulation, critical for drug-likeness .

Biological Activity

4-Ethoxy-N-[(2Z)-3-(4-ethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C22H24F1N2O2S
  • Molecular Weight : 396.50 g/mol

The structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that compounds with thiazole structures often exhibit significant anticancer properties. For instance, studies on related thiazole derivatives have shown promising results in inhibiting tumor growth in various cancer models. A notable study demonstrated that a thiazole derivative led to complete tumor stasis in a gastric carcinoma xenograft model .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Kinases : Similar compounds have been identified as potent inhibitors of specific kinases involved in cancer proliferation.
  • Induction of Apoptosis : Thiazole derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.

Data Tables

Activity Compound Effect Reference
Anticancer4-Ethoxy-N-[(2Z)-3-(4-ethoxyphenyl)...]Complete tumor stasis
Kinase InhibitionSubstituted thiazole derivativesPotent Met kinase inhibitors
AntimicrobialVarious thiazolidinone derivativesBroad-spectrum antimicrobial

Case Studies

  • Case Study on Anticancer Efficacy
    • A study involving a related thiazole derivative showed significant inhibition of cell proliferation in human gastric cancer cells. The compound's structural similarity suggests that 4-ethoxy-N-[(2Z)-3-(4-ethoxyphenyl)...] may exhibit comparable efficacy.
  • Pharmacokinetic Profile
    • Preclinical studies indicate favorable pharmacokinetic properties for thiazole derivatives, including good oral bioavailability and metabolic stability, which are crucial for their advancement into clinical trials.

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